molecular formula C28H32N2O7 B195483 Indacaterol maleate CAS No. 753498-25-8

Indacaterol maleate

Numéro de catalogue: B195483
Numéro CAS: 753498-25-8
Poids moléculaire: 508.6 g/mol
Clé InChI: IREJFXIHXRZFER-FTBISJDPSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

L’indacaterol est un agoniste bêta-adrénergique à action ultra-longue développé par Novartis. Il est principalement utilisé pour le traitement de la maladie pulmonaire obstructive chronique (MPOC). L’indacaterol est unique en ce qu’il ne nécessite qu’une dose quotidienne, contrairement à d’autres composés similaires tels que le formotérol et le salmétérol .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : L’indacaterol est synthétisé selon un processus en plusieurs étapes impliquant plusieurs intermédiaires clés. La synthèse commence par la préparation du dérivé de l’indane, qui est ensuite soumis à une série de réactions, notamment l’alkylation, la réduction et la cyclisation pour former le produit final .

Méthodes de production industrielle : Dans les milieux industriels, la production d’indacaterol implique l’optimisation des conditions de réaction pour garantir un rendement et une pureté élevés. Cela comprend le contrôle de la température, de la pression et l’utilisation de catalyseurs spécifiques pour faciliter les réactions. Le produit final est ensuite purifié à l’aide de techniques telles que la cristallisation et la chromatographie .

Analyse Des Réactions Chimiques

Types de réactions : L’indacaterol subit diverses réactions chimiques, notamment l’oxydation, la réduction et la substitution. Ces réactions sont essentielles à sa synthèse et à sa modification .

Réactifs et conditions courantes :

Principaux produits : Les principaux produits formés à partir de ces réactions comprennent divers intermédiaires qui sont ensuite traités pour obtenir le composé final d’indacaterol .

4. Applications de la recherche scientifique

L’indacaterol a une large gamme d’applications dans la recherche scientifique :

Applications De Recherche Scientifique

Clinical Applications

1. Treatment of Chronic Obstructive Pulmonary Disease (COPD)
Indacaterol maleate is utilized as a maintenance treatment for COPD. A post-marketing surveillance study conducted over 52 weeks demonstrated that approximately 69.7% of patients experienced an excellent to moderate response to indacaterol treatment. Key endpoints included improvements in the COPD assessment test (CAT) scores and lung function parameters such as forced vital capacity (FVC) and forced expiratory volume in one second (FEV1) . The study reported common adverse events including cough and pneumonia, but overall, indacaterol was found to have a favorable safety profile .

2. Asthma Management
While primarily indicated for COPD, this compound's bronchodilator effects make it a candidate for asthma management. Its long duration of action allows for once-daily dosing, which can enhance patient compliance compared to shorter-acting agents.

Analytical Applications

1. Quality Control Methods
Several spectrophotometric methods have been developed for the quantitative estimation of this compound in pharmaceutical formulations. These methods include:

  • Method A: Difference spectrophotometry utilizing acidic and basic media to determine absorbance at specific wavelengths (257.8 nm and 274.6 nm). This method effectively eliminates interference from degradation products .
  • Method B: An oxidative coupling reaction with 3-methylbenzothiazoline-2-one hydrazone (MBTH) in acidic conditions, yielding a colored product measurable at 545 nm.
  • Method C: Oxidative coupling with 4-aminoantipyrine in alkaline conditions, producing a stable product with an absorbance peak at 510 nm .

These methods are advantageous due to their simplicity, rapid execution, and cost-effectiveness, making them suitable for routine quality control in pharmaceutical laboratories.

Combination Therapies

This compound is often combined with other agents to enhance therapeutic outcomes:

1. Dual Bronchodilation
A fixed-dose combination of this compound with glycopyrronium bromide has been developed to provide dual bronchodilation. This combination has shown improved lung function and symptom relief compared to monotherapy with either drug alone . Studies indicate that this combination can lead to better patient adherence due to the simplified dosing regimen.

Case Studies

Real-World Evidence
A comprehensive study involving 1,846 patients assessed the real-world effectiveness of this compound in managing COPD. The findings highlighted significant improvements across various lung function metrics after 52 weeks of treatment, supporting its efficacy as a long-term management option .

Mécanisme D'action

L’indacaterol agit en stimulant l’adénylcyclase intracellulaire, ce qui augmente le niveau de monophosphate cyclique d’adénosine (AMP). Cela entraîne la relaxation des muscles lisses bronchiques, ce qui conduit à une bronchodilatation. Le composé cible sélectivement les récepteurs bêta-2 adrénergiques dans les poumons, minimisant les effets sur le cœur .

Composés similaires :

  • Formotérol
  • Salmétérol
  • Tiotropium

Comparaison : L’indacaterol se distingue par sa nature à action ultra-longue, ne nécessitant qu’une dose quotidienne. Cela améliore l’observance des patients par rapport au formotérol et au salmétérol, qui nécessitent une dose deux fois par jour. De plus, l’indacaterol a un début d’action plus rapide que le salmétérol .

Les propriétés uniques de l’indacaterol en font un composé précieux dans le traitement de la maladie pulmonaire obstructive chronique et un sujet de recherche scientifique approfondie.

Comparaison Avec Des Composés Similaires

  • Formoterol
  • Salmeterol
  • Tiotropium

Comparison: Indacaterol stands out due to its ultra-long-acting nature, requiring only once-daily dosing. This improves patient compliance compared to formoterol and salmeterol, which require twice-daily dosing. Additionally, indacaterol has a faster onset of action compared to salmeterol .

Indacaterol’s unique properties make it a valuable compound in the treatment of chronic obstructive pulmonary disease and a subject of extensive scientific research.

Activité Biologique

Indacaterol maleate, a long-acting beta-2 adrenergic agonist (LABA), is primarily used in the management of chronic obstructive pulmonary disease (COPD) and asthma. This article provides an in-depth analysis of its biological activity, including its mechanism of action, pharmacokinetics, clinical efficacy, and safety profile.

Indacaterol functions by selectively stimulating beta-2 adrenergic receptors located in the smooth muscle of the airways. This stimulation leads to muscle relaxation and bronchodilation, which is crucial for alleviating symptoms in patients with obstructive airway diseases. The compound demonstrates a high intrinsic efficacy and affinity for beta-2 receptors, resulting in rapid onset of action—typically within 5 minutes—and prolonged duration due to its slow dissociation from the receptor sites .

Key Mechanistic Insights:

  • Agonist Activity : Indacaterol exhibits over 24-fold greater activity at beta-2 receptors compared to beta-1 and 20-fold compared to beta-3 receptors, making it highly selective for its therapeutic target .
  • Cyclic AMP Pathway : Activation of beta-2 receptors stimulates adenyl cyclase, increasing intracellular cyclic adenosine monophosphate (cAMP) levels, which promotes bronchial smooth muscle relaxation .

Pharmacokinetics

Understanding the pharmacokinetic profile of indacaterol is essential for optimizing its clinical use.

Parameter Value
Peak Serum Concentration (Cmax) Approximately 15 minutes post-inhalation
Bioavailability 43-45% after inhalation
Volume of Distribution (Vz) 2361 L to 2557 L
Protein Binding 94.1-96.2%
Half-Life 40 to 56 hours (effective half-life)
Clearance 18.8 L/h to 23.3 L/h

Indacaterol is primarily eliminated via fecal excretion (54% unchanged), with renal clearance contributing minimally (2-6%) .

Clinical Efficacy

Indacaterol has been evaluated extensively in clinical trials, demonstrating significant improvements in lung function and quality of life for patients with COPD.

Case Studies and Clinical Trials:

  • Phase III Trials : In a comprehensive Phase III clinical program involving over 10,000 patients, indacaterol showed superior efficacy compared to placebo in improving forced expiratory volume in one second (FEV₁) and overall COPD symptoms .
  • Real-World Evidence : A post-marketing surveillance study conducted over 52 weeks involving 1,846 patients in Japan reported that approximately 69.7% achieved a good or excellent response to treatment as assessed by physicians . The study also noted improvements in the COPD assessment test (CAT) scores and lung function parameters across all stages of COPD.

Safety Profile

The safety profile of indacaterol is comparable to other LABAs, with a low incidence of serious adverse events. Commonly reported adverse effects include cough and pneumonia, with pneumonia being the most frequent serious adverse event observed .

Adverse Effects Summary:

Adverse Effect Incidence (%)
Cough1.68
Pneumonia1.04
Peripheral EdemaRare

Propriétés

Key on ui mechanism of action

Indacaterol works by stimulating adrenergic beta-2 receptors in the smooth muscle of the airways. This causes relaxation of the muscle, thereby increasing the diameter of the airways, which become constricted in asthma and COPD. It is also long acting due to its high affinity to the lipid raft domains in the airway membrane so it slowly dissociates from the receptors. Indacaterol also has a high intrinsic efficacy so it is also very rapid acting - onset of action occurs within 5 minutes. The pharmacological effects of beta2-adrenoceptor agonist drugs, including indacaterol, are at least in part attributable to stimulation of intracellular adenyl cyclase, the enzyme that catalyzes the conversion of adenosine triphosphate (ATP) to cyclic-3’, 5’-adenosine monophosphate (cyclic monophosphate). Increased cyclic AMP levels cause relaxation of bronchial smooth muscle. In vitro studies have shown that indacaterol has more than 24-fold greater agonist activity at beta2-receptors compared to beta1-receptors and 20-fold greater agonist activity compared to beta3-receptors. This selectivity profile is similar to formoterol. The clinical significance of these findings is unknown.

Numéro CAS

753498-25-8

Formule moléculaire

C28H32N2O7

Poids moléculaire

508.6 g/mol

Nom IUPAC

but-2-enedioic acid;5-[(1R)-2-[(5,6-diethyl-2,3-dihydro-1H-inden-2-yl)amino]-1-hydroxyethyl]-8-hydroxy-1H-quinolin-2-one

InChI

InChI=1S/C24H28N2O3.C4H4O4/c1-3-14-9-16-11-18(12-17(16)10-15(14)4-2)25-13-22(28)19-5-7-21(27)24-20(19)6-8-23(29)26-24;5-3(6)1-2-4(7)8/h5-10,18,22,25,27-28H,3-4,11-13H2,1-2H3,(H,26,29);1-2H,(H,5,6)(H,7,8)/t22-;/m0./s1

Clé InChI

IREJFXIHXRZFER-FTBISJDPSA-N

SMILES

CCC1=C(C=C2CC(CC2=C1)NCC(C3=C4C=CC(=O)NC4=C(C=C3)O)O)CC.C(=CC(=O)O)C(=O)O

SMILES isomérique

CCC1=C(C=C2CC(CC2=C1)NC[C@@H](C3=C4C=CC(=O)NC4=C(C=C3)O)O)CC.C(=CC(=O)O)C(=O)O

SMILES canonique

CCC1=C(C=C2CC(CC2=C1)NCC(C3=C4C=CC(=O)NC4=C(C=C3)O)O)CC.C(=CC(=O)O)C(=O)O

Apparence

White Solid

melting_point

195-202°C with decomposition
195 °C (decomposition)

Description physique

Solid

Pictogrammes

Irritant

Pureté

> 95%

Quantité

Milligrams-Grams

Solubilité

7.98e-03 g/L

Synonymes

5-[(1R)-2-[(5,6-Diethyl-2,3-dihydro-1H-inden-2-yl)amino]-1-hydroxyethyl]-8-hydroxy-2(1H)-quinolinone Maleic Acid;  QAB 149 Maleic Acid;  Onbrez; 

Origine du produit

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Indacaterol maleate
Reactant of Route 2
Indacaterol maleate
Reactant of Route 3
Reactant of Route 3
Indacaterol maleate
Reactant of Route 4
Indacaterol maleate
Reactant of Route 5
Reactant of Route 5
Indacaterol maleate
Reactant of Route 6
Indacaterol maleate
Customer
Q & A

A: Indacaterol maleate is a long-acting β2-adrenoceptor agonist (LABA). [] Upon inhalation, it binds to β2-adrenoceptors located on airway smooth muscle cells. [, ] This binding activates adenylate cyclase, leading to increased intracellular cyclic AMP (cAMP) levels. Elevated cAMP levels promote smooth muscle relaxation, resulting in bronchodilation and improved airflow. []

A: While the provided abstracts don't explicitly state the molecular formula and weight of this compound, they mention it is a chirally pure compound. [] A comprehensive search in chemical databases would be necessary to obtain this information.

A: Yes, spectroscopic methods have been explored for the quantification of this compound. One study utilized UV spectrophotometry, measuring absorbance at 259 nm. [] Another study employed spectrofluorimetry, measuring native fluorescence at 358 nm after excitation at 258 nm. [] These methods demonstrate the applicability of spectroscopic techniques for this compound analysis.

A: The provided abstracts primarily focus on the pharmacological properties of this compound as a bronchodilator. [, , ] There is no information available regarding its potential catalytic properties or applications in catalytic reactions.

ANone: The abstracts do not provide information on the use of computational chemistry or modeling techniques for studying this compound.

A: While the provided abstracts don't delve into detailed SAR studies, they highlight the importance of this compound's chiral purity for its pharmacological activity. [] One study investigated replacing the maleate salt with acetate to mitigate post-inhalation cough, demonstrating the impact of structural modifications on the drug's profile. [] More comprehensive SAR studies would be valuable to further optimize its therapeutic properties.

A: this compound exhibits a prolonged duration of bronchodilation, lasting at least 24 hours, making it suitable for once-daily administration. [, ] This distinguishes it from other LABAs like salmeterol and formoterol, which typically require twice-daily dosing. [] Studies in guinea pigs demonstrated that indacaterol's bronchoprotective effect persisted for 24 hours, while salmeterol, formoterol, and salbutamol showed shorter durations of action. []

A: While the provided abstracts don't detail this compound's metabolic pathways, one study suggests its clearance involves CYP3A4 and P-glycoprotein (P-gp). [] Inhibition of these metabolic enzymes can elevate systemic exposure to indacaterol. [] Understanding these interactions is crucial to avoid potential adverse effects and ensure therapeutic efficacy.

A: Preclinical studies employed isolated guinea pig trachea to assess this compound's bronchodilatory effects. [, ] Researchers induced bronchoconstriction using agents like methacholine and 5-hydroxytryptamine and measured the ability of indacaterol to reverse this effect. [] These studies demonstrated indacaterol's rapid onset and prolonged duration of action compared to other bronchodilators. []

A: Several Phase III clinical trials, including the IGNITE program, investigated the efficacy of this compound in COPD patients. [, ] These trials demonstrated significant improvements in lung function parameters like FEV1 compared to placebo, glycopyrronium, and tiotropium. [] Additionally, indacaterol showed a favorable safety and tolerability profile in Japanese patients with COPD in a large post-marketing surveillance study. []

A: While the provided abstracts mention the generally favorable safety and tolerability profile of indacaterol, [] they also acknowledge potential adverse effects associated with β2-agonists in general. [, ] These can include tachycardia, palpitations, hypokalemia, hyperglycemia, and paradoxical bronchospasm. [, ] Careful monitoring and appropriate patient selection are crucial to minimize the risk of these adverse effects.

ANone: Several analytical techniques have been employed for this compound analysis, including:

  • RP-HPLC-DAD: This method allows simultaneous quantification of this compound and glycopyrronium bromide in pharmaceutical formulations. []
  • Spectrophotometry: This method is based on measuring the absorbance of this compound in methanol at 259 nm. []
  • Spectrofluorimetry: This method measures the native fluorescence of this compound in methanol at 358 nm after excitation at 258 nm. []
  • First-Order Derivative Spectrophotometry: This method enables simultaneous determination of this compound and glycopyrronium bromide in pharmaceutical dosage forms. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.